3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound characterized by the molecular formula . It belongs to the triazolopyridine class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential as a scaffold for drug development, particularly in targeting cancer and infectious diseases, and for its role as an enzyme inhibitor in various biological studies .
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:
The reaction conditions are crucial for achieving high yields and purity. The synthesis may involve heating under reflux conditions and the use of solvents such as ethanol or dimethylformamide for optimal solubility and reactivity. Additionally, monitoring the reaction progress through techniques like thin-layer chromatography can ensure that the desired product is obtained efficiently .
The molecular structure of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine features a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 3-position of the triazole significantly influences its chemical properties and reactivity.
Key structural data include:
The compound's structural integrity can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its functional groups and connectivity .
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions can exhibit varied biological activities, making them valuable for further research and development .
The mechanism of action for 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The bromine atom enhances the lipophilicity of the compound, facilitating its binding to target sites.
Upon binding to target enzymes or receptors, this compound may inhibit their activity by altering their conformation or blocking substrate access. This mechanism is particularly relevant in the context of cancer therapy and anti-infective agents where enzyme inhibition plays a critical role in therapeutic efficacy .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be employed to assess thermal stability and phase transitions .
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific applications:
The versatility of this compound makes it a significant subject of study within pharmaceutical research and development contexts .
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a bicyclic heteroaromatic system formed through fusion between the [1,2,4]triazole and pyridine rings. This fusion occurs specifically at the C3-N4 bond of the triazole and the C8a-C1 bond of the pyridine, creating a planar, electron-deficient system with significant dipole moments (4.5–5.0 D). The molecular architecture features three nitrogen atoms at distinct positions: N1 (pyridine-like), N2 (pyrrole-like), and N4 (imine-like), enabling diverse coordination modes in metal complexes and binding interactions with biological targets [8]. Ring numbering follows IUPAC conventions where the bridgehead carbon is position 1, the triazole nitrogens occupy positions 2-4, and the pyridine ring extends from positions 5-8 [3]. X-ray crystallography reveals that derivatives like 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallize in centrosymmetric monoclinic space group P21/n with eight molecules per unit cell, stabilized by N–H⋯N hydrogen bonds forming R₂²(8) graph sets [8]. This rigid, planar structure facilitates π-stacking interactions critical for both material science and biorecognition.
Table 1: Structural Classification of Key Triazolopyridine Isomers
Isomeric System | Fusion Pattern | Nitrogen Positions | Biological Relevance |
---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyridine | Triazole C3-N4 : Pyridine C8a-C1 | N1, N2, N4 | Antidepressants (e.g., Trazodone) |
[1,2,4]Triazolo[1,5-a]pyridine | Triazole N1-C5 : Pyridine C8a-C1 | N1, N3, N4 | Adenosine receptor antagonists |
[1,2,3]Triazolo[4,5-b]pyridine | Triazole N2-C3 : Pyridine C5-C6 | N1, N2, N4 | Anti-inflammatory, vasodilators |
[1,2,3]Triazolo[4,5-c]pyridine | Triazole N2-C3 : Pyridine C4-C4a | N1, N2, N3 | Organic sensitizers for solar cells |
The strategic incorporation of bromo and amino groups at the C3 and C6 positions of [1,2,4]triazolo[4,3-a]pyridine creates a multifunctional synthon with orthogonal reactivity. Bromination at C3 installs a heavy halogen (atomic mass 79.9 amu) that enhances molecular polarizability and serves as a versatile handle for cross-coupling reactions. Computational studies using B3LYP/6-311G(2d,2p) methods indicate bromine significantly lowers the LUMO energy (-1.78 eV) compared to the parent scaffold (-1.15 eV), facilitating nucleophilic attack [8]. Concurrently, the C6-amino group acts as both a hydrogen bond donor (N-H) and acceptor (lone pair), with predicted pKa ~4.3 [7]. This bifunctional character enables supramolecular assembly; XRD analyses reveal N-H···N hydrogen bonds with distances of 2.12–2.25 Å in crystalline lattices [8]. Physicochemically, the bromo-amino combination increases density (2.09±0.1 g/cm³) and decreases solubility (2 g/L at 25°C) relative to unsubstituted analogs due to enhanced crystal packing efficiency and intermolecular forces [1] [4]. This balance between reactivity and stability makes 3-bromo-6-amino derivatives ideal for constructing combinatorial libraries.
Table 2: Physicochemical Properties of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Property | Value | Conditions | Measurement Method |
---|---|---|---|
Molecular Formula | C₆H₅BrN₄ | - | Calculated from structure |
Molecular Weight | 213.03 g/mol | - | Mass spectrometry |
Solubility | 2 g/L | 25°C in water | Experimental titration |
Density | 2.09 ± 0.1 g/cm³ | 20°C, 760 Torr | ACD/Labs Software V11.02 |
Predicted pKa | 4.30 ± 0.30 | - | ACD/Labs prediction |
Melting Point | 151–153°C* | - | Capillary tube (related analog) |
Related analog: 6-bromo isomer [4] |
Triazolopyridine pharmacophores evolved from early heterocyclic chemistry in the 1960s to become privileged scaffolds in modern drug discovery. The breakthrough came with the development of trazodone in 1966, a [1,2,4]triazolo[4,3-a]pyridinone derivative that revolutionized depression treatment as a serotonin antagonist and reuptake inhibitor (SARI) [8]. Unlike tricyclic antidepressants, trazodone demonstrated reduced anticholinergic side effects, spurring interest in triazolopyridine cores. The 1990s saw exploitation of halogenated analogs; bromination at C3 or C6 enabled Pd-catalyzed cross-couplings to install aryl, vinyl, or alkynyl moieties, dramatically expanding accessible chemical space [4] [5]. Contemporary research (2010–present) focuses on amino-substituted variants like 3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS# 1263283-48-2) as bifunctional intermediates for kinase inhibitors and fluorescent probes [1] [5]. These compounds exhibit dual-mode bioactivity: the bromo group enables target-directed coupling, while the amino group enhances water solubility and hydrogen-bonding capacity critical for target engagement. Recent applications include HIF prolyl hydrolase inhibitors for oncology and myeloperoxidase inhibitors for cardiovascular diseases, validating the scaffold’s versatility [8].
Table 3: Milestones in Triazolopyridine Pharmacophore Development
Era | Key Developments | Representative Agents | Therapeutic Area |
---|---|---|---|
1960s–1970s | First-generation fused triazolopyridines | Trazodone | Depression/anxiety |
1980s–1990s | Halogenated derivatives for cross-coupling | 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Synthetic intermediate |
2000s–2010s | Aminated analogs for target interaction | 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | Kinase inhibitor cores |
2010s–Present | Hybrid pharmacophores | 7-Aryl-1,2,4-triazolo[1,5-a]pyridines | Schizophrenia/anxiety |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7